2-p-Tolyl-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that features a trifluoromethyl group and a p-tolyl group attached to a dihydropyridazinone core. The presence of the trifluoromethyl group is significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability .
Preparation Methods
The synthesis of 2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of p-tolyl hydrazine with a trifluoromethyl-substituted ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the dihydropyridazinone ring . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts or solvents, to increase yield and purity.
Chemical Reactions Analysis
2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include N-oxides, reduced dihydropyridazines, and substituted derivatives .
Scientific Research Applications
2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The dihydropyridazinone core may also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .
Comparison with Similar Compounds
2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one can be compared with other similar compounds, such as:
2-(p-Tolyl)-4,5-dihydropyridazin-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one: Lacks the p-tolyl group, affecting its biological activity.
2-(p-Tolyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one: The methyl group replaces the trifluoromethyl group, altering its reactivity and stability.
The uniqueness of 2-(p-Tolyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one lies in the combination of the trifluoromethyl and p-tolyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11F3N2O |
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Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H11F3N2O/c1-8-2-4-9(5-3-8)17-11(18)7-6-10(16-17)12(13,14)15/h2-5H,6-7H2,1H3 |
InChI Key |
JPZLURLXHFVGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(F)(F)F |
Origin of Product |
United States |
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